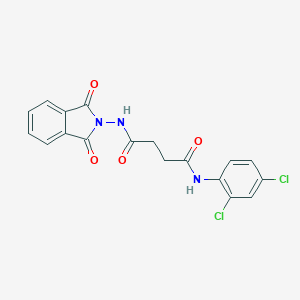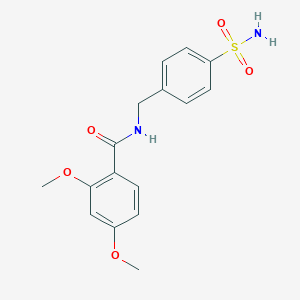
2,4-dimethoxy-N-(4-sulfamoylbenzyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dimethoxy-N-(4-sulfamoylbenzyl)benzamide is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. This compound is also known as DSB, and it is commonly used as a biochemical reagent in laboratory experiments.
Mechanism of Action
DSB inhibits the activity of carbonic anhydrase IX by binding to its active site. This binding prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate, which is essential for pH regulation in cancer cells. This inhibition leads to a decrease in tumor growth and an increase in cancer cell death.
Biochemical and Physiological Effects:
DSB has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and decrease the formation of blood vessels in tumors. DSB has also been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
DSB has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been extensively studied, making it a well-characterized biochemical reagent. However, DSB does have some limitations. It can be toxic at high concentrations, and its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for further research on DSB. One area of research is the development of DSB analogs with improved potency and selectivity for carbonic anhydrase IX. Another area of research is the investigation of DSB's potential as a therapeutic agent for neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of DSB and its effects on cancer cells.
Synthesis Methods
The synthesis of DSB involves the reaction of 2,4-dimethoxybenzaldehyde with 4-aminobenzenesulfonamide in the presence of acetic anhydride and triethylamine. The resulting product is then treated with benzoyl chloride to form DSB. This method has been widely used in laboratory settings to produce high-quality DSB for scientific research purposes.
Scientific Research Applications
DSB has been extensively used in scientific research due to its unique chemical properties. It is commonly used as a biochemical reagent in laboratory experiments to study the mechanism of action of various proteins and enzymes. DSB has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This inhibition can lead to a decrease in tumor growth, making DSB a potential therapeutic agent for cancer treatment.
properties
Molecular Formula |
C16H18N2O5S |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
2,4-dimethoxy-N-[(4-sulfamoylphenyl)methyl]benzamide |
InChI |
InChI=1S/C16H18N2O5S/c1-22-12-5-8-14(15(9-12)23-2)16(19)18-10-11-3-6-13(7-4-11)24(17,20)21/h3-9H,10H2,1-2H3,(H,18,19)(H2,17,20,21) |
InChI Key |
KCXQKNXEDQKYHV-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



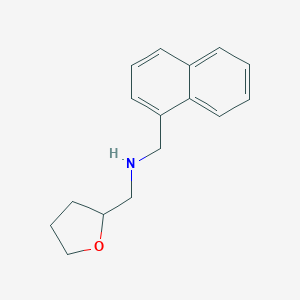
![1-({4-[(4-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-propanol](/img/structure/B276703.png)
![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-(3-pyridinylmethyl)amine](/img/structure/B276708.png)
![N-[4-(allyloxy)benzyl]-N-(1-phenylethyl)amine](/img/structure/B276711.png)

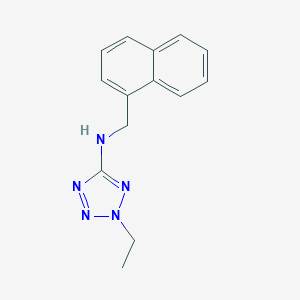
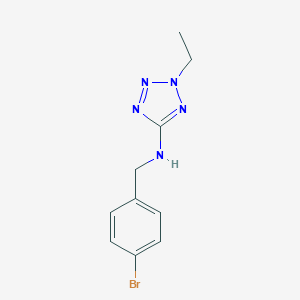
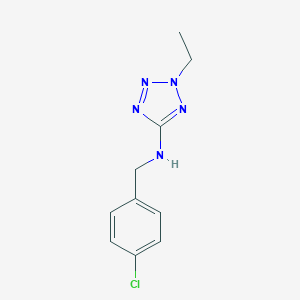
![N-[4-(benzyloxy)benzyl]-2-methyl-2H-tetrazol-5-amine](/img/structure/B276719.png)
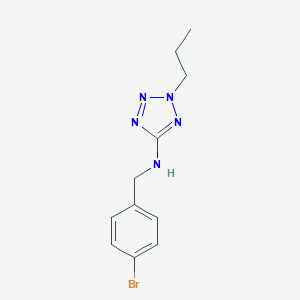

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2,4-dibromo-6-methylphenoxy)acetamide](/img/structure/B276724.png)

